2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone
Overview
Description
2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone is a chemical compound with the molecular formula C15H11Cl2OThis compound is known for its utility as a building block in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone can be achieved through several methods. One common method involves the Friedel-Crafts acylation of benzene using chloroacetyl chloride in the presence of an aluminum chloride catalyst . The reaction proceeds as follows:
C6H6+ClCH2COClAlCl3C6H5COCH2Cl+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination of acetophenone vapor. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can yield alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of amides or thioethers.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone involves its reactivity as an electrophile. The chloro group and the carbonyl group make the compound highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-phenylethanone: A simpler analog with similar reactivity.
2-Chloro-4’-hydroxyacetophenone: Contains a hydroxyl group, offering different reactivity and applications.
4-(Chloroacetyl)morpholine: Contains a morpholine ring, used in different synthetic applications.
Uniqueness
2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone is unique due to its dual chloroacetyl and phenyl groups, which provide a versatile platform for various chemical transformations and applications in multiple fields.
Properties
IUPAC Name |
2-chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c17-9-15(19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16(20)10-18/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYXBIYTAIBMBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)CCl)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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